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molecular formula C8H12N2O2 B1360052 1,2-Bis(2-cyanoethoxy)ethane CAS No. 3386-87-6

1,2-Bis(2-cyanoethoxy)ethane

Cat. No. B1360052
M. Wt: 168.19 g/mol
InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N
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Patent
US04271089

Procedure details

To a 2000 ml. flask fitted with a stirrer, reflux condensor and an additional funnel and immersed in an ice water bath was added 248 g. of ethylene glycol and 20 g. of 40% aqueous NaOH. The stirrer was started and the 424 g. of acrylonitrile was added from the funnel over a period of about 15 minutes. The temperature remained in the range of 25°-35° C. during the addition of the acrylonitrile. The stirring was continued for one additional hour after which 170 g. of the reaction mixture was withdrawn from the flask and neutralized by contacting with 70 g. of a sulfonic acid resin. The withdrawn mixture contained more than 95 wt. % of 3,3'-ethylenedioxy-bis(propionitrile), and essentially no acrylonitrile. This run was performed with gradual addition of acrylonitrile to produce the 3,3'-ethylenedioxy-bis(propionitrile) for use in the subsequent run with rapid addition of acrylonitrile.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[CH2:7]([OH:10])[CH2:8][OH:9]>>[CH2:8]([CH2:7][O:10][CH2:5][CH2:4][C:3]#[N:6])[O:9][CH2:5][CH2:4][C:3]#[N:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask fitted with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condensor and an additional funnel
CUSTOM
Type
CUSTOM
Details
immersed in an ice water bath
ADDITION
Type
ADDITION
Details
was added 248 g
CUSTOM
Type
CUSTOM
Details
of the reaction mixture was withdrawn from the flask
ADDITION
Type
ADDITION
Details
This run was performed with gradual addition of acrylonitrile

Outcomes

Product
Name
Type
product
Smiles
C(OCCC#N)COCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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